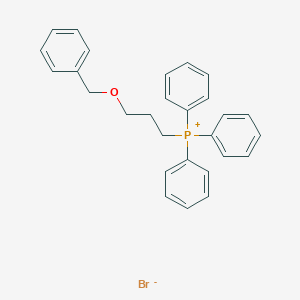

(3-Benzyloxypropyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(3-phenylmethoxypropyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYCJWXMZGVGJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448639 | |

| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54314-85-1 | |

| Record name | Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Benzyloxypropyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Benzyloxypropyl)triphenylphosphonium bromide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (3-Benzyloxypropyl)triphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis and medicinal chemistry.

Chemical Structure and Identification

This compound is a quaternary phosphonium salt. The structure consists of a triphenylphosphine core bonded to a 3-benzyloxypropyl chain, with bromide as the counter-ion.

Chemical Structure:

(Where Ph represents a phenyl group)

Key identifiers for this compound are summarized in the table below.

Physicochemical Properties

This compound is a white to off-white powder at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54314-85-1 | [1][2][3][4] |

| Molecular Formula | C₂₈H₂₈BrOP | [1][4] |

| Linear Formula | C₆H₅CH₂O(CH₂)₃P(C₆H₅)₃Br | |

| Molecular Weight | 491.40 g/mol | [1][4] |

| Melting Point | 153-154 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥97% | [3][5] |

| SMILES String | [Br-].C(COCc1ccccc1)C--INVALID-LINK--(c3ccccc3)c4ccccc4 | |

| InChI Key | DWYCJWXMZGVGJV-UHFFFAOYSA-M |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent use in a classic Wittig reaction.

The synthesis of the title compound is typically achieved through a two-step process, starting with the preparation of 3-benzyloxy-1-bromopropane from 3-benzyloxy-1-propanol, followed by the reaction with triphenylphosphine.

Step 1: Synthesis of 3-benzyloxy-1-bromopropane

A common method for the bromination of 3-benzyloxy-1-propanol involves the use of a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of N-bromosuccinimide (NBS) and triphenylphosphine.

-

Materials: 3-benzyloxy-1-propanol, N-bromosuccinimide (NBS), triphenylphosphine (PPh₃), dichloromethane (DCM).

-

Procedure:

-

Dissolve triphenylphosphine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide to the cooled solution while stirring.

-

Add 3-benzyloxy-1-propanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-benzyloxy-1-bromopropane.

-

Step 2: Synthesis of this compound

-

Materials: 3-benzyloxy-1-bromopropane, triphenylphosphine (PPh₃), toluene or acetonitrile.

-

Procedure:

-

Dissolve 3-benzyloxy-1-bromopropane and an equimolar amount of triphenylphosphine in a suitable solvent such as toluene or acetonitrile in a round-bottom flask.

-

Reflux the mixture for several hours. The product will often precipitate out of the solution as a white solid.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain pure this compound.

-

The following diagram illustrates the synthesis workflow.

This compound is a precursor to a Wittig reagent, which is used to convert aldehydes and ketones into alkenes.

-

Materials: this compound, a strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH)), an anhydrous aprotic solvent (e.g., THF or DMSO), an aldehyde or ketone (e.g., benzaldehyde).

-

Procedure:

-

Suspend this compound in an anhydrous aprotic solvent in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add a strong base (e.g., n-BuLi) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Stir the mixture for about 30 minutes to an hour to ensure complete ylide formation.

-

Slowly add a solution of the aldehyde or ketone (e.g., benzaldehyde) in the same anhydrous solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alkene. The main byproduct is triphenylphosphine oxide.

-

The general mechanism of the Wittig reaction is depicted below.

Applications in Research and Drug Development

This compound is a valuable reagent with several applications in organic synthesis and medicinal chemistry.

-

Wittig Reagent Precursor: Its primary application is as a precursor to the corresponding phosphorus ylide for use in the Wittig reaction.[1] This reaction is a fundamental tool for the stereoselective synthesis of alkenes from aldehydes and ketones.

-

Synthesis of Bioactive Molecules: This reagent is particularly useful in the synthesis of complex molecules with potential therapeutic applications. It has been used as a reactant in the preparation of inhibitors of heat shock protein (Hsp90), which are being investigated as antitumor agents.[6]

-

Complex Organic Synthesis: It serves as a key building block in the synthesis of natural product-like molecules, such as spirocyclohexadienones and carpanone-like structures.[6]

-

Drug Delivery: The lipophilic triphenylphosphonium cation can facilitate the transport of molecules across cell membranes, particularly the mitochondrial membrane. This property is being explored for the targeted delivery of therapeutic agents to mitochondria.

-

Material Science: The unique chemical structure of this phosphonium salt makes it a candidate for incorporation into advanced materials, such as polymers and coatings, to impart specific properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. For handling larger quantities, a dust mask or respirator is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

-

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 54314-85-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 6. Benzyltriphenylphosphonium bromide | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Part 1: (3-Benzyloxypropyl)triphenylphosphonium bromide (CAS 54314-85-1)

An In-depth Technical Guide to (3-Benzyloxypropyl)triphenylphosphonium bromide (CAS 54314-85-1) and 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

Disclaimer: The initial request presented a discrepancy between the provided CAS number and the chemical name. This guide addresses both "this compound" (which corresponds to CAS 54314-85-1) and a closely related, commercially significant compound, "5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole" (CAS 73963-42-5), which is likely the intended substance of interest given the "pyrimidinetrione" nomenclature in the query.

This compound is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably as a Wittig reagent for the formation of alkenes.[1][2] Its utility extends to the synthesis of complex molecules, including potential antitumor agents.[2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 54314-85-1 | [1][2][3] |

| Molecular Formula | C₂₈H₂₈BrOP | [1] |

| Molecular Weight | 491.40 g/mol | |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 153-154 °C | |

| Purity | ≥98% | [1][2] |

| Storage | Store at room temperature | [1][3] |

Suppliers

This reagent is available from several major chemical suppliers:

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Chem-Impex | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Alachem Co., Ltd. | --INVALID-LINK-- |

| Fisher Scientific | --INVALID-LINK-- |

Experimental Protocols

The primary application of this compound is in the Wittig reaction. Below is a general experimental protocol for its use in olefination.

General Protocol for Wittig Reaction:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether).

-

Cool the solution to a low temperature (typically -78 °C to 0 °C).

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.

-

-

Reaction with Carbonyl Compound:

-

To the freshly prepared ylide solution, add a solution of the desired aldehyde or ketone in the same anhydrous solvent dropwise at the same low temperature.

-

Allow the reaction mixture to stir at low temperature for a specified time, then gradually warm to room temperature and stir for several hours to overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Logical Workflow for Wittig Reaction

Caption: General workflow of the Wittig reaction.

Part 2: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

While the user's query mentioned a pyrimidinetrione, extensive database searches indicate that a more relevant and commercially available compound is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. This compound is a key intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[4]

Chemical and Physical Properties

The key physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized below.

| Property | Value | References |

| CAS Number | 73963-42-5 | [5][6] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [5][6] |

| Molecular Weight | 242.75 g/mol | [5][6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 49-52 °C | [4][6] |

| Boiling Point | 425.2 °C (Predicted) | [6] |

| Storage | 2-8 °C, sealed in dry conditions | [6] |

Suppliers

This intermediate is available from various suppliers, often specializing in pharmaceutical ingredients and intermediates.

| Supplier | Website |

| ChemicalBook | --INVALID-LINK-- |

| PubChem | --INVALID-LINK-- |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- |

| Klivon | --INVALID-LINK-- |

| Echemi | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole:

A common synthetic route involves the reaction of N-cyclohexyl-5-chloropentanamide with a chlorinating agent followed by cyclization with an azide source.

-

Amide Formation: React cyclohexylamine with 5-chlorovaleroyl chloride in the presence of a base to form N-cyclohexyl-5-chloropentanamide.

-

Imidoyl Chloride Formation: Treat the amide with a chlorinating agent like phosphorus pentachloride (PCl₅) in a solvent such as benzene or toluene.

-

Cyclization: Add an azide source, for example, sodium azide or trimethylsilyl azide, to the imidoyl chloride intermediate to form the tetrazole ring.

-

Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product can be purified by recrystallization or chromatography.

Role in Cilostazol Synthesis and Signaling Pathway

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a crucial building block for the synthesis of Cilostazol. The 4-chlorobutyl side chain allows for alkylation of a quinolinone core to assemble the final drug molecule.

Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3), specifically the PDE3A subtype. PDE3 enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3A, Cilostazol increases intracellular levels of cAMP in platelets and vascular smooth muscle cells. This leads to vasodilation and inhibition of platelet aggregation, which are the therapeutic effects of the drug.

Caption: Synthesis of Cilostazol and its inhibitory effect on the PDE3A pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.54314-85-1 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (3-Benzyloxypropyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for (3-Benzyloxypropyl)triphenylphosphonium bromide, a key reagent in various organic syntheses. This document details two principal pathways, offering a comparative analysis of their methodologies, reaction conditions, and yields. The information is presented to assist researchers in selecting the most suitable method for their specific applications, with a focus on clarity, reproducibility, and efficiency.

Introduction

This compound is a versatile phosphonium salt widely employed as a Wittig reagent in organic chemistry. Its application is crucial for the formation of carbon-carbon double bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The benzyloxypropyl moiety provides a protected hydroxyl group that can be deprotected in later synthetic steps, making this reagent particularly useful in multi-step syntheses. This guide explores the two predominant methods for its preparation: a two-step synthesis commencing from 3-benzyloxy-1-propanol and a more direct one-step approach from benzyl 3-bromopropyl ether.

Comparative Data of Synthesis Routes

The following tables summarize the quantitative data for the different synthetic strategies, allowing for a clear comparison of yields and reaction parameters.

Table 1: Synthesis of the Precursor 3-Benzyloxy-1-propanol

| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1,3-Propanediol, Benzyl bromide | Potassium tert-butoxide | Tetrahydrofuran | Overnight | 0 °C to RT | 70[1] |

| 1,3-Propanediol, Benzyl chloride | Potassium hydroxide | None | 2 hours | 90 °C to 130 °C | 77[2] |

Table 2: Synthesis of this compound

| Route | Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | 1a | 3-Benzyloxy-1-propanol | 1. Methanesulfonyl chloride, Triethylamine2. Lithium bromide | 1. Dichloromethane2. Acetone | 1. 30 min2. 6 hours | 1. 0 °C2. Reflux | - |

| 1b | 3-Benzyloxy-1-propanol | Carbon tetrabromide, Cu(tmp)(BINAP)BF4, Sodium bromide | N,N-Dimethylformamide | 24 hours | Room Temperature (UV) | 99[3] | |

| 2 | Benzyl 3-bromopropyl ether | Triphenylphosphine | Toluene | 7 hours | Heating | 85[4] | |

| 2 | 1 | Benzyl 3-bromopropyl ether | Triphenylphosphine | Toluene | - | Reflux | - |

Note: A dash (-) indicates that the specific data was not available in the cited sources.

Experimental Protocols

This section provides detailed experimental procedures for the key transformations described in this guide.

Synthesis of Starting Material: 3-Benzyloxy-1-propanol

Method A: From 1,3-Propanediol and Benzyl Bromide [1]

-

A solution of 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry tetrahydrofuran (500 mL) is prepared in a 2 L flask and cooled to an internal temperature of 0 °C using an ice/salt bath.

-

Potassium tert-butoxide (56 g, 0.5 mol) is added in portions, ensuring the temperature is maintained below 20 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is then poured into 2N HCl (1 L) and water (1 L).

-

After saturation with NaCl, the aqueous layer is extracted with ether (1.5 L).

-

The combined organic phases are washed with water (3 x), dried over Na2SO4, and concentrated under reduced pressure to yield an oil.

-

The crude product is purified by distillation under high vacuum (bp 95-105 °C at 0.05 mmHg) to afford 3-benzyloxy-1-propanol as a colorless liquid (58.5 g, 70% yield).

Method B: From 1,3-Propanediol and Benzyl Chloride [2]

-

To a 500 ml round bottom flask containing 1,3-propanediol (60 g, 0.79 mol), solid potassium hydroxide (17.7 g, 0.32 mol) is added to remove residual water.

-

The mixture is heated to 90 °C with stirring, and benzyl chloride (39.8 g, 0.32 mol) is added dropwise.

-

The reaction temperature is then raised to 130 °C and maintained for 2 hours.

-

After cooling to room temperature, the organic phase is extracted with a water/diethyl ether mixture.

-

The solvent is removed by rotary evaporation under reduced pressure, followed by vacuum distillation to yield 3-benzyloxy-1-propanol as a colorless oil (39.8 g, 77% yield).

Route 1: Two-Step Synthesis from 3-Benzyloxy-1-propanol

Step 1a: Conversion of Alcohol to Bromide via Mesylation [4]

-

To a solution of 3-benzyloxy-1-propanol in dichloromethane at 0 °C, methanesulfonyl chloride and triethylamine are added. The reaction is stirred for 30 minutes.

-

After work-up, the resulting mesylate is dissolved in acetone, and lithium bromide is added. The mixture is heated at reflux for 6 hours to yield benzyl 3-bromopropyl ether.

Step 1b: Conversion of Alcohol to Bromide via Appel Reaction [3]

-

In a dry reaction flask under a nitrogen atmosphere, a copper catalyst (Cu(tmp)(BINAP)BF4, 2 mg, 0.002 mmol), 3-benzyloxy-1-propanol (0.20 mmol), carbon tetrabromide (131.6 mg, 0.4 mmol), and sodium bromide (41 mg, 0.40 mmol) are combined.

-

Anhydrous N,N-dimethylformamide (1.5 mL) is added via syringe.

-

The reaction mixture is stirred under a purple LED light (394 nm) for 24 hours.

-

Upon completion, the mixture is transferred to a separatory funnel and extracted with ether (10 mL) and water (10 mL).

-

The aqueous phase is further extracted with ether (2 x 10 mL).

-

The combined organic phases are washed sequentially with saturated aqueous NaHCO3, Na2S2O3 solution, and brine, then dried over anhydrous Na2SO4 and concentrated.

-

The crude product is purified by silica gel column chromatography (100% hexane) to give benzyl 3-bromopropyl ether (99% yield).

Step 2: Formation of the Phosphonium Salt [4]

-

A solution of benzyl 3-bromopropyl ether and triphenylphosphine in toluene is heated.

-

The reaction is maintained at this temperature for 7 hours.

-

Upon cooling, the product, this compound, precipitates and can be collected by filtration (85% yield).

Route 2: One-Step Synthesis from Benzyl 3-bromopropyl ether

-

To a solution of benzyl 3-bromopropyl ether in toluene, an equimolar amount of triphenylphosphine is added.

-

The reaction mixture is heated to reflux and maintained until the reaction is complete (monitoring by TLC is recommended).

-

Upon cooling, the phosphonium salt precipitates from the solution.

-

The solid product is collected by filtration and may be washed with a non-polar solvent such as diethyl ether to remove any unreacted starting materials.

Synthesis Route Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Route 1: Two-step synthesis from 3-Benzyloxy-1-propanol.

References

Preparation of phosphonium ylides for organic synthesis

An In-depth Technical Guide to the Preparation of Phosphonium Ylides for Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphonium ylides, also known as Wittig reagents, are indispensable tools in modern organic synthesis, primarily for their role in the Wittig reaction, which converts aldehydes and ketones into alkenes. An ylide is a neutral, dipolar molecule containing a negatively charged atom (a carbanion) directly attached to a positively charged heteroatom (in this case, phosphorus).[1][2] The stability and reactivity of these reagents are highly tunable, making them versatile for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3]

The structure of a phosphonium ylide is often represented as a resonance hybrid of two forms: the ylide form (Ph₃P⁺–C⁻R₂) and the ylene form (Ph₃P=CR₂). The actual bonding is primarily zwitterionic, with a strong electrostatic attraction between the phosphorus and carbon atoms.[1][4] This guide provides a comprehensive overview of the preparation of phosphonium ylides, detailing the classification, reaction mechanisms, and experimental protocols essential for laboratory applications.

Classification of Phosphonium Ylides

The reactivity and the required preparative method for a phosphonium ylide are determined by the substituents attached to the carbanionic carbon. This leads to a classification system based on the ylide's stability.[5]

-

Non-stabilized Ylides: These ylides have electron-donating or neutral groups (e.g., alkyl, hydrogen) on the ylidic carbon. The negative charge is localized, making them highly reactive and strongly basic.[5] They are unstable and sensitive to air and moisture, thus they are typically prepared in situ (in the reaction mixture) and used immediately.[6][7]

-

Stabilized Ylides: These ylides feature an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile adjacent to the carbanion.[5] The negative charge is delocalized through resonance, which significantly increases their stability.[8][9] Consequently, they are less reactive and can often be isolated, stored, and handled in air.[7][10]

-

Semi-stabilized Ylides: These fall between the two extremes and typically bear an aryl or vinyl group on the ylidic carbon, which can delocalize the negative charge to a moderate extent.[9]

The stability of the ylide is a critical factor in determining the stereochemical outcome of the Wittig reaction. Non-stabilized ylides generally yield (Z)-alkenes under kinetic control, whereas stabilized ylides favor the formation of the thermodynamically more stable (E)-alkene.[5][6][8][11]

General Preparation Methodology

The synthesis of phosphonium ylides is a robust two-step process that begins with the formation of a phosphonium salt, followed by deprotonation with a suitable base.[8][12]

Step 1: Formation of the Alkyltriphenylphosphonium Salt

The initial step involves the quaternization of a phosphine, most commonly triphenylphosphine, with an alkyl halide.[13] This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1][12]

Reaction: R₃P + R'–X → [R₃P⁺–R']X⁻

Triphenylphosphine is an excellent nucleophile, and the reaction with methyl, primary, and some secondary alkyl halides provides high yields of the corresponding phosphonium salt.[12][14] Sterically hindered alkyl halides, such as tertiary halides, are not suitable for this SN2 reaction.[1]

Step 2: Deprotonation to Form the Ylide

The phosphonium salt is then treated with a base to remove a proton from the carbon atom adjacent to the positively charged phosphorus. The electron-withdrawing nature of the phosphonium group increases the acidity of these α-protons, facilitating their removal.[8]

Reaction: [Ph₃P⁺–CH₂R]X⁻ + Base → Ph₃P⁺–C⁻HR (or Ph₃P=CHR) + [Base–H]⁺X⁻

The choice of base is paramount and is dictated by the acidity of the α-proton, which in turn depends on the stability of the resulting ylide.[4]

Data Presentation: Ylide Classification and Base Selection

The following tables provide a structured summary of ylide types and the appropriate bases for their generation.

Table 1: Classification and Properties of Phosphonium Ylides

| Ylide Type | Substituent (R) on Ylidic Carbon | Relative Stability & Reactivity | Required Base Strength | Typical Wittig Stereoselectivity |

| Non-stabilized | H, Alkyl | Low Stability, High Reactivity | Very Strong | (Z)-Alkene (Kinetic Control)[6][11] |

| Semi-stabilized | Aryl (e.g., Phenyl), Vinyl | Moderate Stability & Reactivity | Strong | Mixture of (E) and (Z)-Alkenes[11] |

| Stabilized | -COOR, -COR, -CN, -NO₂ | High Stability, Low Reactivity | Weak to Moderate | (E)-Alkene (Thermodynamic Control)[6][11] |

Table 2: Common Bases for Phosphonium Ylide Preparation

| Base | Formula | Suitable for Ylide Type | Notes |

| n-Butyllithium | n-BuLi | Non-stabilized, Semi-stabilized | Very strong, pyrophoric. Requires strictly anhydrous/inert conditions.[8][15] |

| Sodium Hydride | NaH | Non-stabilized, Semi-stabilized | Strong, non-nucleophilic base. Requires anhydrous conditions.[7] |

| Sodium Amide | NaNH₂ | Non-stabilized, Semi-stabilized | Very strong base.[15] |

| Potassium tert-butoxide | KOt-Bu | Semi-stabilized, Stabilized | Strong, sterically hindered base.[8] |

| Sodium Ethoxide | NaOEt | Stabilized | Weaker alkoxide base. |

| Sodium Hydroxide | NaOH | Stabilized | Sufficient for ylides with highly activating EWGs.[4] |

Experimental Protocols

Detailed methodologies for the preparation of non-stabilized and stabilized ylides are presented below.

Protocol for a Non-Stabilized Ylide: Methylenetriphenylphosphorane (Ph₃P=CH₂) (in situ)

This protocol describes the in situ generation of a highly reactive, non-stabilized ylide for immediate use in a Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

-

Aldehyde or Ketone substrate

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide to the flask and suspend it in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the suspension to 0 °C or lower using an ice bath.

-

Base Addition: Slowly add one equivalent of n-BuLi solution dropwise to the stirred suspension. A characteristic color change (typically to deep orange or red) indicates the formation of the ylide.

-

Ylide Formation: Allow the mixture to stir at the same temperature for 1-2 hours to ensure complete deprotonation.

-

Wittig Reaction: The resulting ylide solution is now ready. Slowly add a solution of the carbonyl compound in anhydrous THF to the ylide at low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.

Protocol for a Stabilized Ylide: (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

This protocol describes the preparation and isolation of a stable ylide that can be stored for future use.[7]

Materials:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Toluene

-

Saturated aqueous sodium carbonate solution

-

Dichloromethane or Chloroform

Procedure:

-

Salt Formation: In a round-bottom flask, dissolve triphenylphosphine in toluene. Add one equivalent of ethyl bromoacetate and heat the mixture to reflux for 2-4 hours. The corresponding phosphonium salt will precipitate as a white solid.[7]

-

Isolation of Salt: Cool the reaction mixture to room temperature. Collect the phosphonium salt by vacuum filtration, wash it with cold toluene, and dry it under vacuum.[7]

-

Ylide Formation: Dissolve the dried phosphonium salt in water. While stirring vigorously, add a saturated aqueous solution of sodium carbonate dropwise until the solution is basic and a white precipitate of the ylide forms.[7]

-

Extraction and Isolation: Extract the ylide from the aqueous mixture using dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the stabilized ylide as a white, crystalline solid.[7]

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in phosphonium ylide preparation.

References

- 1. Ylide - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. content.e-bookshelf.de [content.e-bookshelf.de]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 13. iris.unive.it [iris.unive.it]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Role of (3-Benzyloxypropyl)triphenylphosphonium bromide as a Wittig reagent

An In-depth Technical Guide on (3-Benzyloxypropyl)triphenylphosphonium bromide as a Wittig Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, stands as a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1] This reaction facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly known as a Wittig reagent.[1][2][3] The versatility and reliability of this method have made it indispensable in the synthesis of natural products, pharmaceuticals, and fine chemicals.[3] The thermodynamic driving force behind the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1][4]

This guide focuses on the specific Wittig reagent, this compound. This phosphonium salt is a versatile reactant used to introduce a 3-benzyloxypropylidene moiety onto a carbonyl compound.[5] Its application is crucial in multi-step syntheses where a protected hydroxyl group is required for subsequent transformations. This reagent has been utilized in the preparation of complex molecules, including spirocyclohexadienones, inhibitors of heat shock protein (Hsp90) with potential as antitumor agents, and carpanone-like molecules.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental setups.

| Property | Value |

| CAS Number | 54314-85-1[6] |

| Molecular Formula | C₂₈H₂₈BrOP[6] |

| Molecular Weight | 491.40 g/mol [6] |

| Melting Point | 153-154 °C |

| Appearance | White to off-white powder/crystals |

| Linear Formula | C₆H₅CH₂O(CH₂)₃P(C₆H₅)₃Br |

| SMILES String | [Br-].C(COCc1ccccc1)C--INVALID-LINK--(c3ccccc3)c4ccccc4 |

| InChI Key | DWYCJWXMZGVGJV-UHFFFAOYSA-M |

Synthesis of the Wittig Reagent

Wittig reagents are typically prepared in a two-step process. The first step involves the formation of a phosphonium salt via the quaternization of triphenylphosphine with a suitable alkyl halide.[1][7] This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.[1]

The synthesis of this compound follows this general principle. It is prepared by reacting triphenylphosphine with 1-bromo-3-benzyloxypropane. Alternatively, synthetic routes starting from 3-benzyloxy-1-propanol are also available.[6]

The Wittig Reaction: Mechanism and Execution

The Wittig reaction transforms a carbonyl group into an alkene. The overall mechanism can be broken down into two primary stages: the formation of the phosphorus ylide and its subsequent reaction with an aldehyde or ketone.

Mechanism of Action

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent (alpha) to the phosphorus atom by a strong base to generate the phosphorus ylide (or phosphorane).[1][7][8] The positive charge on the phosphorus atom increases the acidity of the alpha-protons. For non-stabilized salts like this compound, very strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS) are required.[7][9]

-

Oxaphosphetane Formation: The generated ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[4] Modern understanding, particularly for lithium-free reactions, supports a concerted [2+2] cycloaddition mechanism, directly forming a four-membered ring intermediate known as an oxaphosphetane.[2][10] An older, alternative pathway proposed a zwitterionic betaine intermediate, which then closes to the oxaphosphetane.[9][10]

-

Alkene and Byproduct Formation: The oxaphosphetane intermediate is unstable and rapidly collapses.[4] Through a retro-[2+2] cycloaddition, it fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the exceptionally strong phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire reaction sequence.[1][9]

Stereochemical Considerations

The stereochemistry of the resulting alkene is largely dependent on the nature of the 'R' group on the ylide.

-

Non-stabilized Ylides (where R is alkyl or H), such as the one derived from this compound, typically react rapidly and irreversibly to yield predominantly the (Z)-alkene (cis).[9][10]

-

Stabilized Ylides (where R is an electron-withdrawing group like an ester or ketone) are more stable, allowing the reaction to equilibrate, which generally leads to the thermodynamically more stable (E)-alkene (trans) as the major product.[10]

Experimental Protocols

The following section provides a generalized experimental protocol for a Wittig reaction using this compound. Specific quantities and reaction times should be optimized for the particular carbonyl substrate being used.

Reaction Components and Conditions

| Component | Role | Typical Conditions |

| This compound | Wittig Reagent Precursor | 1.0 - 1.5 equivalents |

| Strong Base (e.g., n-BuLi, NaH, KHMDS) | Deprotonating Agent | 1.0 - 1.5 equivalents |

| Aldehyde or Ketone | Electrophile | 1.0 equivalent |

| Anhydrous Solvent (e.g., THF, Diethyl Ether) | Reaction Medium | Dry, inert atmosphere (N₂ or Ar) |

| Temperature | Reaction Control | -78 °C to Room Temperature |

| Reaction Time | Completion | 1 - 24 hours |

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (N₂ or Argon), add this compound to a flame-dried flask containing a magnetic stir bar and anhydrous solvent (e.g., THF).

-

Ylide Generation: Cool the resulting suspension to the appropriate temperature (e.g., 0 °C or -78 °C). Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise. Stir the mixture for 30-60 minutes, during which the characteristic color of the ylide (often deep red or orange) should develop.

-

Carbonyl Addition: While maintaining the temperature, add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide mixture dropwise.

-

Reaction: Allow the reaction to stir at a low temperature for a period, then let it warm to room temperature and stir until completion, typically monitored by Thin Layer Chromatography (TLC).[11]

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.[4] This is typically achieved by column chromatography on silica gel.[11] In some cases, precipitation of the byproduct from a nonpolar solvent mixture (e.g., ether/hexanes) can be effective.[11][12]

Conclusion

This compound is a valuable and highly effective Wittig reagent for the olefination of aldehydes and ketones. It serves as a reliable means to introduce a three-carbon chain with a protected terminal hydroxyl group, which is advantageous for the synthesis of complex organic molecules and pharmaceutical intermediates. A thorough understanding of its properties, the underlying reaction mechanism, and appropriate experimental protocols is crucial for its successful application in a research and development setting. Its ability to form (Z)-alkenes from a non-stabilized ylide adds to its synthetic utility, allowing for a degree of stereochemical control in the construction of molecular frameworks.

References

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reagents | CymitQuimica [cymitquimica.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Wittig reagents - Wikipedia [en.wikipedia.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. orgosolver.com [orgosolver.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

The Wittig Olefination: A Cornerstone of Modern Alkene Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wittig olefination stands as a landmark discovery in organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds. Its profound impact is evident in its widespread application, from the industrial-scale production of vital compounds like Vitamin A to the intricate assembly of complex natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the Wittig reaction, detailing its discovery, core mechanism, significance in various scientific fields, and practical experimental protocols.

Discovery of the Wittig Olefination: A Nobel-Winning Breakthrough

The Wittig reaction was first reported in 1954 by German chemist Georg Wittig and his coworker Ulrich Schöllkopf.[1] This groundbreaking work, which involved the reaction of aldehydes and ketones with phosphorus ylides, or "Wittig reagents," to form alkenes, earned Georg Wittig a share of the Nobel Prize in Chemistry in 1979.[2][3] The discovery stemmed from Wittig's fundamental research into organophosphorus compounds and carbanion chemistry.[2][4] His pioneering paper, published in Chemische Berichte, detailed the reaction of methylenetriphenylphosphorane with benzophenone to yield 1,1-diphenylethene and triphenylphosphine oxide with remarkable efficiency.[4][5]

Wittig's contributions also include the preparation of phenyllithium and the discovery of the 1,2- and 2,3-Wittig rearrangements.[3] His work laid the foundation for the development of a new class of reagents that have become indispensable in synthetic organic chemistry.[4]

Core Mechanism: From Ylides to Alkenes

The Wittig reaction proceeds through a fascinating and well-studied mechanism that involves several key intermediates. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide and the reaction conditions.

Formation of the Phosphonium Ylide (Wittig Reagent)

The journey to the alkene begins with the preparation of the Wittig reagent, a phosphonium ylide. This is typically achieved in a two-step process:

-

Phosphonium Salt Formation: A trialkyl- or triarylphosphine, most commonly triphenylphosphine, is reacted with an alkyl halide via an SN2 reaction to form a stable phosphonium salt.[6]

-

Ylide Generation: The phosphonium salt is then treated with a strong base to deprotonate the carbon atom adjacent to the phosphorus, yielding the ylide.[6] The choice of base is crucial and depends on the acidity of the α-proton, which is influenced by the substituents on the carbon. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium amide (NaNH₂).[7]

The Olefination Step: Oxaphosphetane Intermediate

The nucleophilic carbon of the ylide readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The exact mechanism of this step has been a subject of extensive research, with two primary pathways proposed: the betaine pathway and the concerted [2+2] cycloaddition pathway.

-

Betaine Pathway: This pathway involves the formation of a zwitterionic intermediate called a betaine. The betaine can then cyclize to form a four-membered ring intermediate, the oxaphosphetane.

-

Concerted [2+2] Cycloaddition: More recent evidence, particularly in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism where the oxaphosphetane is formed directly without the intermediacy of a betaine.[1][8]

The oxaphosphetane is an unstable intermediate that rapidly collapses in a retro-[2+2] cycloaddition to yield the final products: the desired alkene and a highly stable phosphine oxide (typically triphenylphosphine oxide).[8][9] The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.

Stereoselectivity: The Role of Ylide Stability

A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The E/Z selectivity is largely determined by the stability of the ylide:

-

Unstabilized Ylides: Ylides with alkyl or other electron-donating groups on the carbanion are considered "unstabilized." These reactive ylides typically lead to the formation of the (Z)-alkene with high selectivity.[1] This is attributed to a kinetically controlled reaction pathway where the sterically less hindered approach of the ylide and carbonyl leads to a syn-oxaphosphetane, which then decomposes to the (Z)-alkene.

-

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., ester, ketone) on the carbanion are "stabilized" by resonance. These less reactive ylides generally favor the formation of the (E)-alkene.[1][6] The reaction is under thermodynamic control, allowing for equilibration to the more stable anti-oxaphosphetane, which subsequently yields the (E)-alkene.

The Schlosser Modification for (E)-Alkene Synthesis

For cases where the (E)-alkene is desired from an unstabilized ylide, the Schlosser modification provides an elegant solution. This method involves the use of a strong base, such as phenyllithium, at low temperatures to deprotonate the betaine intermediate. Subsequent protonation and elimination steps lead to the selective formation of the (E)-alkene.[1][4]

Significance and Applications in Science and Industry

The Wittig reaction's reliability, functional group tolerance, and stereoselectivity have made it an invaluable tool in a wide range of chemical endeavors, from the synthesis of complex natural products to large-scale industrial processes.

Natural Product Synthesis

The Wittig olefination has been instrumental in the total synthesis of numerous complex natural products, where the precise installation of double bonds is often a critical challenge. It has been widely employed in the synthesis of:

-

Alkaloids: A diverse class of naturally occurring compounds with a broad spectrum of biological activities.[1]

-

Macrolides: Large-ring lactones, many of which are potent antibiotics.[4]

-

Prostaglandins: Hormone-like substances with a wide range of physiological effects. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, is particularly useful in prostaglandin synthesis due to its high (E)-selectivity.[2]

-

Leukotrienes: Inflammatory mediators involved in allergic and inflammatory responses.[10]

Industrial-Scale Synthesis

The robustness of the Wittig reaction has led to its adoption in several large-scale industrial processes.

-

Vitamin A Synthesis: The BASF industrial synthesis of Vitamin A is a classic example of the Wittig reaction's utility. This process involves the reaction of a C15-phosphonium salt with a C5-aldehyde to construct the full C20 carbon skeleton of Vitamin A acetate.[3][5]

-

β-Carotene Synthesis: Similar Wittig-based strategies are employed in the industrial production of β-carotene, a precursor to Vitamin A and a widely used food colorant.[5]

-

Fine Chemicals and Agrochemicals: The Wittig reaction is used to synthesize a variety of other fine chemicals, including insect pheromones for pest control.

Drug Discovery and Development

In the pharmaceutical industry, the Wittig reaction is a key tool for the synthesis of active pharmaceutical ingredients (APIs). Its ability to create specific carbon-carbon double bonds is crucial for establishing the desired three-dimensional structure of a drug molecule, which is often critical for its biological activity. Examples of drugs synthesized using the Wittig reaction include:

-

Prozac (Fluoxetine): An antidepressant.

-

Nalmefene: A medication used to treat alcoholism.[11]

Data Presentation: A Quantitative Look at the Wittig Olefination

The following tables summarize quantitative data for representative Wittig and Horner-Wadsworth-Emmons reactions in key syntheses.

Table 1: Industrial Synthesis of Vitamin A Acetate (BASF Process)

| Reactants | Product | Yield (%) | Reaction Conditions |

| C15-Phosphonium Salt and C5-Aldehyde | Vitamin A Acetate | 82 - 89 | Aqueous ammonia, 50°C, 30 min |

Table 2: Olefination Reactions in Prostaglandin Synthesis (Corey's Synthesis)

| Reaction Type | Reactants | Product | Yield (%) | Stereoselectivity |

| Horner-Wadsworth-Emmons | Aldehyde intermediate and phosphonate ylide | Prostaglandin precursor (E-alkene) | ~80 | High (E) |

| Wittig Reaction | Lactol intermediate and phosphonium ylide | Prostaglandin F2α precursor (Z-alkene) | 68 | High (Z) |

Experimental Protocols

This section provides detailed experimental protocols for key Wittig and Horner-Wadsworth-Emmons reactions.

Industrial Synthesis of Vitamin A Acetate (BASF Process) - Wittig Reaction

Reaction: Wittig olefination of (E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadien-1-yl]triphenylphosphonium salt (C15 salt) with (E)-4-acetoxy-2-methyl-2-butenal (C5 acetate).

Procedure:

-

A solution of 100 g of the C15 salt in 150 g of water is heated to 50°C.

-

To this solution, 2.1 to 2.2 equivalents of an aqueous ammonia solution and 1.0 to 1.1 equivalents of the C5 acetate are added.

-

The reaction mixture is stirred at 50°C for 30 minutes.

-

After completion, the reaction mixture is worked up via extraction to isolate the Vitamin A acetate.

Yield: 82-89%

Synthesis of Prostaglandin F2α Precursor (Corey's Synthesis) - Wittig Reaction

Reaction: Wittig reaction of a lactol intermediate with the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide.

Procedure:

-

The phosphonium salt is suspended in a suitable solvent (e.g., DMSO).

-

The ylide is generated in situ by the addition of a strong base (e.g., sodium dimsyl).

-

The lactol intermediate, dissolved in the same solvent, is added to the ylide solution.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The crude product is purified by chromatography.

Yield: 68% for the olefination and subsequent hydrolysis steps.

Synthesis of Prostaglandin E1 Methyl Ester Precursor - Horner-Wadsworth-Emmons Reaction

Reaction: Intramolecular Horner-Wadsworth-Emmons reaction of a phosphonate-aldehyde precursor.

Procedure:

-

To a solution of the phosphonate-aldehyde in a suitable solvent (e.g., acetonitrile) is added a base (e.g., DBU) and lithium chloride.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.

-

The reaction is quenched, and the product is extracted and purified.

Yield: Typically high for intramolecular HWE reactions.

Visualizing the Wittig Reaction: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the Wittig olefination.

References

- 1. researchgate.net [researchgate.net]

- 2. gchemglobal.com [gchemglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20090043121A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. CN108822015B - Method for synthesizing beta-carotene - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US5191110A - Process for the synthesis of vitamin A and certain ones of derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Benzyloxypropyl)triphenylphosphonium Bromide (C6H5CH2O(CH2)3P(C6H5)3Br)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Benzyloxypropyl)triphenylphosphonium bromide, with the chemical formula C28H28BrOP, is a quaternary phosphonium salt that serves as a crucial reagent in modern organic synthesis.[1][2][3] Its primary application lies in its role as a precursor to a phosphorus ylide for the Wittig reaction, a powerful and widely used method for the formation of carbon-carbon double bonds.[4][5] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its relevance in synthetic chemistry, particularly in the context of drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C28H28BrOP | [2] |

| Molecular Weight | 491.40 g/mol | [1] |

| CAS Number | 54314-85-1 | [1] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 153-154 °C | [1] |

| Solubility | Soluble in polar organic solvents like dichloromethane and chloroform. |

Spectroscopic Data

While a complete, publicly available spectral dataset is not readily accessible, a Certificate of Analysis for a commercial sample confirms that the 1H-NMR and 31P-NMR spectra are consistent with the assigned structure.[6] Based on the structure and data for analogous compounds, the expected spectral characteristics are summarized below.

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| 1H NMR | 7.6 - 8.0 | multiplet | 15H, P-(CH -C6H5)3 |

| 7.2 - 7.4 | multiplet | 5H, O-CH2-CH 5 | |

| 4.5 | singlet | 2H, O-CH 2-C6H5 | |

| 3.8 - 4.0 | multiplet | 2H, P-CH 2- | |

| 3.5 - 3.7 | triplet | 2H, -O-CH 2- | |

| 1.8 - 2.0 | multiplet | 2H, -CH2-CH 2-CH2- | |

| 13C NMR | 135.0 (d) | doublet | P-C (ipso) |

| 134.0 (d) | doublet | P-C-C H (ortho) | |

| 130.5 (d) | doublet | P-C-C-C H (meta) | |

| 129.0 (d) | doublet | P-C-C-C-C H (para) | |

| 138.0 | singlet | O-CH2-C (ipso) | |

| 128.5 | singlet | O-CH2-C-C H | |

| 127.8 | singlet | O-CH2-C-C-C H | |

| 73.0 | singlet | O-C H2-C6H5 | |

| 69.0 | singlet | -O-C H2- | |

| 25.0 (d) | doublet | P-C H2- | |

| 22.0 (d) | doublet | -CH2-C H2-CH2- | |

| 31P NMR | ~ +25 | singlet |

Note: The predicted chemical shifts and coupling patterns are based on typical values for similar phosphonium salts and may vary slightly depending on the solvent and experimental conditions. The notation 'd' indicates a doublet due to phosphorus-carbon coupling.

Experimental Protocols

Synthesis of this compound

The synthesis of this phosphonium salt is typically achieved through a nucleophilic substitution (SN2) reaction between triphenylphosphine and benzyl 3-bromopropyl ether. A detailed procedure, adapted from the literature, is provided below.[7]

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of the target phosphonium salt.

Procedure:

-

To a solution of benzyl 3-bromopropyl ether (1 equivalent) in dry toluene, add triphenylphosphine (1 equivalent).

-

Heat the reaction mixture at reflux for 7 hours.

-

After cooling to room temperature, the white precipitate of this compound is collected by filtration.

-

Wash the solid with fresh toluene and then with diethyl ether.

-

Dry the product under vacuum to yield the pure phosphonium salt. An expected yield of approximately 85% can be achieved with this method.[7]

Application in the Wittig Reaction

This compound is a versatile reagent for the Wittig olefination of aldehydes and ketones. A general protocol for the reaction with an aromatic aldehyde is outlined below.

Signaling Pathway: The Wittig Reaction Mechanism

Caption: The Wittig reaction pathway.

Representative Protocol: Reaction with Benzaldehyde

-

Suspend this compound (1.1 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise.

-

Allow the resulting deep red or orange solution of the ylide to stir at this temperature for 30 minutes, then warm to 0 °C for an additional 30 minutes.

-

Cool the reaction mixture back to -78 °C and add a solution of benzaldehyde (1.0 equivalent) in dry THF dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired alkene.

Table 3: Representative Wittig Reaction Data

| Aldehyde | Product | Typical Yield |

| Benzaldehyde | (4-Benzyloxy-1-buten-1-yl)benzene | 70-90% (E/Z mixture) |

| 4-Methoxybenzaldehyde | 1-(4-Benzyloxy-1-buten-1-yl)-4-methoxybenzene | 75-95% (E/Z mixture) |

| Cyclohexanecarboxaldehyde | (4-Benzyloxy-1-buten-1-yl)cyclohexane | 60-80% (E/Z mixture) |

Applications in Drug Development and Research

While this compound itself is not typically an active pharmaceutical ingredient, its utility in the Wittig reaction makes it a valuable tool in the synthesis of complex organic molecules, including those with potential therapeutic applications. For instance, it has been used as a reactant in the preparation of inhibitors of heat shock protein (Hsp90), which are being investigated as antitumor agents.[1][3] The benzyloxypropyl moiety can be incorporated into larger molecular scaffolds, and the resulting alkenes can serve as key intermediates in the synthesis of natural products and their analogs for biological evaluation.

Conclusion

This compound is a readily prepared and versatile phosphonium salt that serves as a cornerstone reagent for the Wittig olefination. Its ability to introduce a benzyloxypropyl-containing alkene fragment makes it a valuable building block in synthetic organic chemistry. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in academic and industrial settings, particularly in the pursuit of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Alkene Synthesis using (3-Benzyloxypropyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of alkenes utilizing a Wittig reaction with (3-Benzyloxypropyl)triphenylphosphonium bromide. The described methodology is based on established procedures and offers a reliable route to benzyloxy-functionalized alkenes, which are valuable intermediates in organic synthesis.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This protocol specifically details the use of this compound, a Wittig salt that allows for the introduction of a benzyloxypropyl moiety. This functional group can be a useful handle for further synthetic transformations or as a key structural element in target molecules.

Data Presentation

The following table summarizes the quantitative data for a representative alkene synthesis using this compound and crotonaldehyde.

| Compound Name | Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio | Amount Used |

| This compound | C₂₈H₂₈BrOP | 491.40 | Wittig Salt | 1.1 eq | 5.41 g |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Base | 1.05 eq | 4.2 mL (2.5 M in hexanes) |

| Crotonaldehyde | C₄H₆O | 70.09 | Aldehyde | 1.0 eq | 0.70 g |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - | 120 mL |

| Product Information | |||||

| (6E)-8-Benzyloxy-1,6-octadiene | C₁₅H₂₀O | 216.32 | Product | - | Yield: 82% (1.58 g) |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of (6E)-8-Benzyloxy-1,6-octadiene.

Materials:

-

This compound

-

n-Butyllithium (2.5 M solution in hexanes)

-

Crotonaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

Part 1: Ylide Formation

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (5.41 g, 11.0 mmol).

-

Add anhydrous THF (100 mL) to the flask via a syringe.

-

Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

While stirring vigorously, slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via a syringe over 10-15 minutes. A deep red or orange color should develop, indicating the formation of the phosphorus ylide.

-

After the addition is complete, continue stirring the mixture at -78 °C for an additional 30 minutes.

Part 2: Wittig Reaction

-

In a separate flame-dried flask, prepare a solution of crotonaldehyde (0.70 g, 10.0 mmol) in anhydrous THF (20 mL).

-

Slowly add the solution of crotonaldehyde to the freshly prepared ylide solution at -78 °C via a cannula or syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

Part 3: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure (6E)-8-Benzyloxy-1,6-octadiene. The yield of the purified product is typically around 82%.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (6E)-8-Benzyloxy-1,6-octadiene.

Caption: Workflow for the synthesis of (6E)-8-Benzyloxy-1,6-octadiene.

Applications of (3-Benzyloxypropyl)triphenylphosphonium bromide in C-C Bond Formation: Application Notes and Protocols

(3-Benzyloxypropyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in organic synthesis for the formation of carbon-carbon double bonds. Its utility lies in the introduction of a benzyloxypropylidene moiety to aldehydes and ketones, leading to the synthesis of a variety of valuable organic molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in C-C bond formation reactions.

Overview of the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning chemical reaction that converts a carbonyl compound (aldehyde or ketone) into an alkene using a phosphorus ylide (a Wittig reagent).[1][2] The reaction proceeds through a betaine intermediate, which forms an oxaphosphetane ring that subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for this reaction.[1]

A key advantage of the Wittig reaction is the precise placement of the newly formed double bond, avoiding the formation of isomeric mixtures often encountered in elimination reactions.[3]

General Applications in C-C Bond Formation

This compound serves as a precursor to the corresponding phosphorus ylide. Upon treatment with a strong base, the ylide is generated in situ and can then react with a variety of aldehydes and ketones. This reaction is instrumental in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

While specific, detailed protocols for this compound are not abundantly available in publicly accessible literature, its application can be inferred from its role as a reactant in the preparation of:

-

Spirocyclohexadienones: These compounds are significant structural motifs in various natural products and possess interesting biological activities.

-

Heat Shock Protein 90 (Hsp90) Inhibitors: Hsp90 is a molecular chaperone that is a target for cancer therapy.

-

Carpanone-like Molecules: Carpanone is a lignan with a unique molecular architecture.

Experimental Protocols

The following are generalized experimental protocols for the Wittig reaction using a phosphonium salt like this compound. These should be adapted and optimized for specific substrates and scales.

Preparation of the Phosphorus Ylide (Wittig Reagent)

The phosphorus ylide is typically generated in situ by deprotonating the phosphonium salt with a strong base.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), Sodium amide (NaNH₂), Potassium tert-butoxide)[4]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.05 equivalents) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change (typically to yellow or orange).[5]

Diagram of Ylide Formation:

Caption: General scheme for the formation of a phosphorus ylide.

Wittig Reaction with an Aldehyde or Ketone

Materials:

-

Phosphorus ylide solution (prepared as in 3.1)

-

Aldehyde or ketone

-

Anhydrous THF

Procedure:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.

-

Slowly add the aldehyde/ketone solution to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Diagram of the Wittig Reaction Workflow:

Caption: Experimental workflow for a typical Wittig reaction.

Reaction Work-up and Product Purification

Procedure:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by:

-

Crystallization/Trituration: If the product and byproduct have significantly different solubilities, crystallization from a suitable solvent system can be effective.[6]

-

Flash Column Chromatography: This is a standard method for separating the alkene from the more polar triphenylphosphine oxide.[6]

-

Precipitation of Triphenylphosphine Oxide: Dissolving the crude residue in a minimal amount of a solvent in which the alkene is soluble but the oxide is not (e.g., a mixture of diethyl ether and hexanes) can precipitate the triphenylphosphine oxide.[5]

-

Quantitative Data

| Phosphonium Salt | Aldehyde/Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | CH₂Cl₂/H₂O | 0.5 | - | [7] |

| Methyltriphenylphosphonium bromide | 6-Morpholinonicotinaldehyde | n-BuLi | THF | 1-2 | - | [5] |

| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | - | neat | 0.25 | - | [8] |

| Benzyltriphenylphosphonium bromide | Substituted Benzaldehydes | LiOH | i-PrOH | 2-24 | 65-95 | [9] |

Safety Precautions

-

Wittig reagents and the strong bases used to generate them are often air- and moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents.

-

Strong bases such as n-butyllithium are pyrophoric and must be handled with extreme care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all manipulations in a well-ventilated fume hood.

By following these guidelines and adapting the protocols to the specific requirements of the desired transformation, researchers can effectively utilize this compound for the synthesis of a wide range of benzyloxy-substituted alkenes.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: A Guide to the In Situ Generation of Phosphonium Ylides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphonium ylides, also known as Wittig reagents, are crucial intermediates in organic synthesis, primarily for the formation of alkenes from aldehydes and ketones via the Wittig reaction.[1][2] An ylide is a neutral, dipolar molecule containing a negatively charged carbon atom (carbanion) adjacent to a positively charged heteroatom, in this case, phosphorus.[3] The in situ generation of these ylides—meaning they are prepared and used in the same reaction vessel without isolation—is a common and efficient strategy that avoids the decomposition of often unstable ylide intermediates.[4][5]

This document provides detailed protocols for the in situ generation of different classes of phosphonium ylides and their subsequent use in the Wittig reaction.

Core Principle: The Two-Step Generation of a Phosphonium Ylide